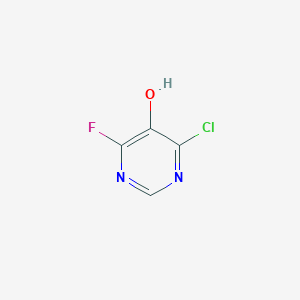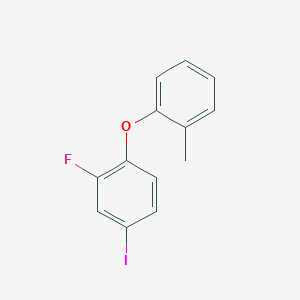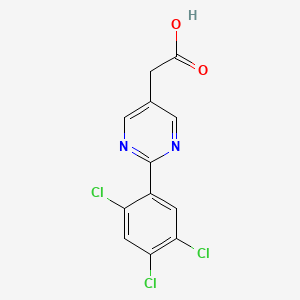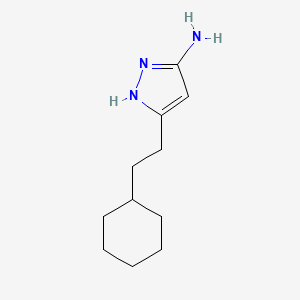
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a benzyl group, which is further connected to a propane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the bromination of di(hydroxymethyl)nitromethane, which is derived from nitromethane by a nitroaldol reaction . The reaction conditions often include the use of bromine and a suitable solvent, with careful control of temperature and reaction time to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less halogenated product.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid derivatives, while reduction can produce less halogenated benzyl alcohols.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s antimicrobial properties make it useful in developing new antibiotics and studying microbial resistance.
Industry: It is used in the formulation of preservatives, disinfectants, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins, altering their function and leading to antimicrobial or other biological activities. The compound’s diol moiety may also participate in hydrogen bonding and other interactions that influence its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2-((2-Bromo-5-chlorobenzyl)amino)propane-1,3-diol: This compound has an amino group instead of a hydroxyl group, which can significantly alter its reactivity and applications.
2-Bromo-1,3-propanediol: Lacks the chlorobenzyl group, making it less complex and potentially less versatile.
Uniqueness
2-(2-Bromo-5-chlorobenzyl)propane-1,3-diol is unique due to the presence of both bromine and chlorine atoms on the benzyl group, combined with the propane-1,3-diol backbone. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H12BrClO2 |
|---|---|
Peso molecular |
279.56 g/mol |
Nombre IUPAC |
2-[(2-bromo-5-chlorophenyl)methyl]propane-1,3-diol |
InChI |
InChI=1S/C10H12BrClO2/c11-10-2-1-9(12)4-8(10)3-7(5-13)6-14/h1-2,4,7,13-14H,3,5-6H2 |
Clave InChI |
YRUZQNWBFYWJFX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)CC(CO)CO)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Bromo-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B13084874.png)
![1-Methyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13084876.png)

![Ethyl 2-(2-([1,1'-biphenyl]-4-ylamino)thiazol-5-yl)acetate](/img/structure/B13084894.png)





![3-Methoxyspiro[3.3]heptane-1-thiol](/img/structure/B13084941.png)



